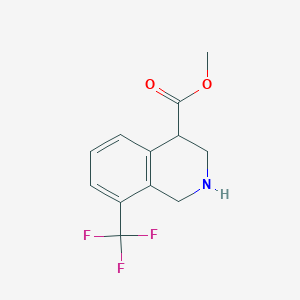

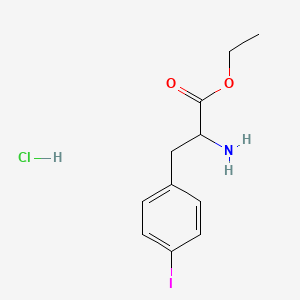

![molecular formula C13H11N3S B2696511 N-benzylthieno[2,3-d]pyrimidin-4-amine CAS No. 63893-42-5](/img/structure/B2696511.png)

N-benzylthieno[2,3-d]pyrimidin-4-amine

Übersicht

Beschreibung

“N-benzylthieno[2,3-d]pyrimidin-4-amine” is a compound that has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), a drug target in Mycobacterium tuberculosis . This compound is part of a class of synthetically assessable scaffolds that target Cyt-bd .

Synthesis Analysis

The synthesis of “N-benzylthieno[2,3-d]pyrimidin-4-amine” and related compounds is a topic of ongoing research. For example, one study reported on the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of “N-benzylthieno[2,3-d]pyrimidin-4-amine” is characterized by a thieno[2,3-d]pyrimidin-4-amine core with a benzyl group attached . The compound is part of a larger class of thieno[3,2-d]pyrimidin-4-amines .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

N-benzylthieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and tested for their antibacterial and antifungal activities .

Methods of Application

The compounds were synthesized by the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions . The antibacterial and antifungal activities of the synthesized compounds were tested using the microdilution method against selected strains of Gram-positive and Gram-negative bacteria and yeast-like fungi .

Results or Outcomes

The compounds showed higher antifungal activity than fluconazole against Candida fungus species . The 2-substituted thieno-[2,3-d]pyrimidin-4 (3 H )-ones showed better antibacterial activity .

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

Specific Scientific Field

Medicinal Chemistry

Application Summary

N-benzylthieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and tested as potential multi-targeted kinase inhibitors and apoptosis inducers .

Methods of Application

The compounds were synthesized in three steps with high yields . The cytotoxic effects of these compounds were observed against four different cancer cell lines .

Results or Outcomes

Among the novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells .

Antitubercular Agents

Application Summary

N-benzylthieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and tested as potential antitubercular agents .

Methods of Application

The compounds were synthesized by the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .

Results or Outcomes

Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Inhibitors of Cyt-bd

Specific Scientific Field

Biochemistry

Application Summary

Thieno[3,2-d]pyrimidin-4-amines, a class of compounds that includes N-benzylthieno[2,3-d]pyrimidin-4-amine, have been found to inhibit Cyt-bd, a component of the respiratory chain in Mycobacterium tuberculosis .

Methods of Application

The compounds were tested against three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay .

Results or Outcomes

The most potent compound had IC50 values of 6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb . This class of compounds can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

Zukünftige Richtungen

The future research directions for “N-benzylthieno[2,3-d]pyrimidin-4-amine” could involve further exploration of its inhibitory effects on Cyt-bd and its potential as a drug candidate for treating Mycobacterium tuberculosis . Additionally, more research could be done to better understand its synthesis, chemical reactions, and physical and chemical properties .

Eigenschaften

IUPAC Name |

N-benzylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-14-12-11-6-7-17-13(11)16-9-15-12/h1-7,9H,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWLVBDVIYJPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327677 | |

| Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzylthieno[2,3-d]pyrimidin-4-amine | |

CAS RN |

63893-42-5 | |

| Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

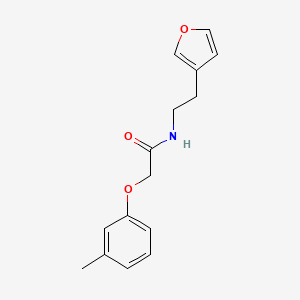

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)

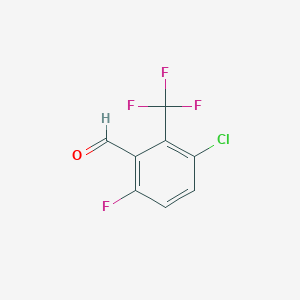

![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)

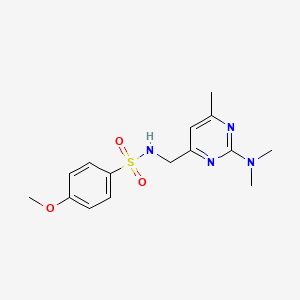

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)

![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)

![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)